Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate
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Overview
Description
METHYL 3-(3,5-DI-TERT-BUTYLBENZAMIDO)BENZOATE is an organic compound with the molecular formula C23H29NO3. It is a derivative of benzoic acid and is characterized by the presence of tert-butyl groups, which are bulky substituents that can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(3,5-DI-TERT-BUTYLBENZAMIDO)BENZOATE typically involves the esterification of 3-(3,5-di-tert-butylbenzamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of METHYL 3-(3,5-DI-TERT-BUTYLBENZAMIDO)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(3,5-DI-TERT-BUTYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL 3-(3,5-DI-TERT-BUTYLBENZAMIDO)BENZOATE has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 3-(3,5-DI-TERT-BUTYLBENZAMIDO)BENZOATE exerts its effects involves interactions with specific molecular targets. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 3,5-DI-TERT-BUTYLBENZOATE: A similar ester compound with two tert-butyl groups.
METHYL 3-(3,5-DI-TERT-BUTYLBENZOYL)BENZOATE: Another derivative with a similar structure but different functional groups.
Uniqueness
METHYL 3-(3,5-DI-TERT-BUTYLBENZAMIDO)BENZOATE is unique due to the presence of both the amido and ester functional groups, which can influence its reactivity and applications. The combination of these groups with the bulky tert-butyl substituents makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29NO3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl 3-[(3,5-ditert-butylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H29NO3/c1-22(2,3)17-11-16(12-18(14-17)23(4,5)6)20(25)24-19-10-8-9-15(13-19)21(26)27-7/h8-14H,1-7H3,(H,24,25) |
InChI Key |
QFEQLCSJTUSOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
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